1-[(4-chlorobenzyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0913904 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Biochemical Applications
Chiral sulfinamides, including tert-butanesulfinamide, are highlighted for their role in the stereoselective synthesis of amines and derivatives, offering access to diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are key in synthesizing many natural products and therapeutically relevant compounds, showcasing the chemical versatility and potential pharmaceutical applications of sulfonyl-containing compounds like "1-[(4-chlorobenzyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide" (Philip et al., 2020).
Pharmacological Implications
Sulfonamides, including "this compound", have a broad spectrum of pharmacological applications, from antibacterial to antitumor agents. This review on sulfonamides patents emphasizes their critical role in developing new therapies for various conditions, including cancer, glaucoma, inflammation, and more. It showcases the ongoing need for novel sulfonamide derivatives to address selective antiglaucoma drugs, antitumor agents, and diagnostic tools (Carta et al., 2012).
Environmental Considerations
The environmental presence of sulfonamide compounds, including "this compound", raises concerns regarding their impact on microbial populations and potential hazards to human health. Sulfonamides derived mainly from agricultural activities can lead to microbial resistance, posing a global health risk. This review addresses the environmental persistence of sulfonamides and underscores the necessity for effective risk management strategies to mitigate their impact on human health and the biosphere (Baran et al., 2011).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-pyridin-3-ylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-7-5-14(6-8-16)13-26(24,25)22-10-2-3-15(12-22)18(23)21-17-4-1-9-20-11-17/h1,4-9,11,15H,2-3,10,12-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFHAXJYGBZSIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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